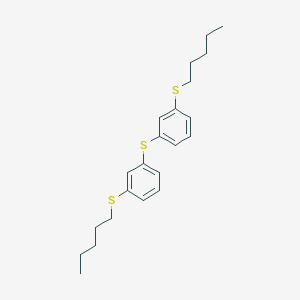
(3-Chloro-4-(methylsulfonyl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-(methylsulfonyl)phenyl)methanamine is an organic compound characterized by the presence of a chloro group, a methylsulfonyl group, and an amine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-(methylsulfonyl)phenyl)methanamine typically involves the introduction of the chloro and methylsulfonyl groups onto a benzene ring, followed by the addition of the methanamine group. One common method involves the chlorination of a suitable precursor, followed by sulfonation and subsequent amination.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing robust reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired scale and application.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom, or the methylsulfonyl group, reducing it to a methylthio group.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or methanol can be employed under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrogenated or methylthio derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
(3-Chloro-4-(methylsulfonyl)phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (3-Chloro-4-(methylsulfonyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
Comparison with Similar Compounds
(4-(Methylsulfonyl)phenyl)methanamine: Lacks the chloro group, which may affect its reactivity and biological activity.
(3-Chloro-5-(methylsulfonyl)phenyl)methanamine: Similar structure but with the chloro group in a different position, potentially leading to different chemical and biological properties.
Uniqueness: The presence of both the chloro and methylsulfonyl groups in (3-Chloro-4-(methylsulfonyl)phenyl)methanamine imparts unique reactivity and potential biological activity, distinguishing it from other related compounds.
Properties
Molecular Formula |
C8H10ClNO2S |
|---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
(3-chloro-4-methylsulfonylphenyl)methanamine |
InChI |
InChI=1S/C8H10ClNO2S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-4H,5,10H2,1H3 |
InChI Key |
IDQMKBAXWFGABD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



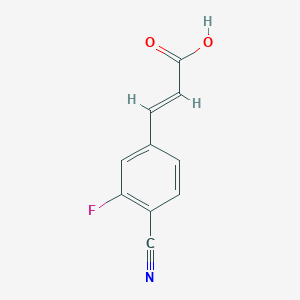
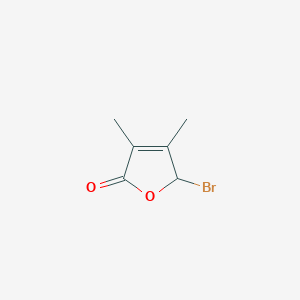

![2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine](/img/structure/B13345465.png)
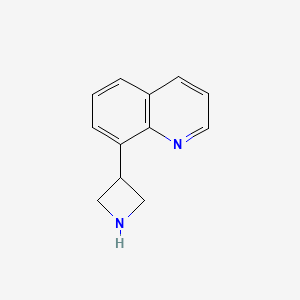
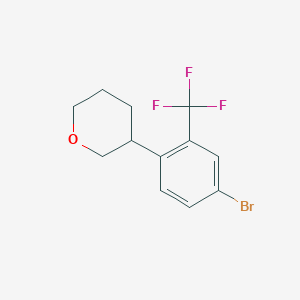
![2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid](/img/structure/B13345488.png)
![5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B13345491.png)
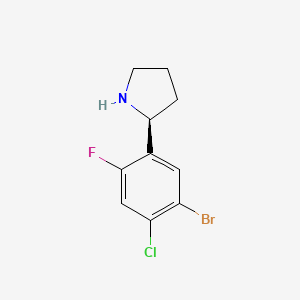

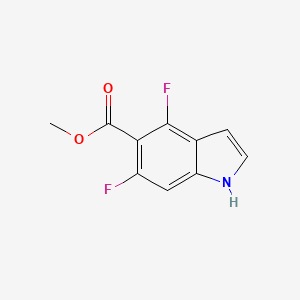
![2-Carboxy-5,5-dimethyl-3a,4,5,6,7,7a-hexahydrothiazolo[5,4-c]pyridin-5-ium iodide lithium salt](/img/structure/B13345515.png)
